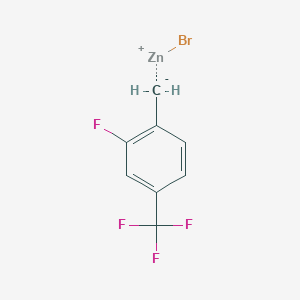![molecular formula C13H8BrF3OZn B14875981 3-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14875981.png)
3-[(2',3',4'-Trifluorophenoxy)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE, 0.25 M in THF is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is typically used as a reagent in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Preparation Methods
The synthesis of 3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE involves the reaction of 3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYL bromide with zinc in the presence of a solvent like tetrahydrofuran (THF). The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The industrial production of this compound follows similar methods but on a larger scale, ensuring the purity and consistency of the product .
Chemical Reactions Analysis
3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by another nucleophile.
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: While less common, it can undergo oxidation or reduction under specific conditions to form different products.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like THF. The major products formed from these reactions are typically biaryl compounds or other complex organic molecules .
Scientific Research Applications
3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE has several scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.
Biology: It can be used to modify biological molecules, aiding in the study of biochemical pathways and interactions.
Medicine: Its derivatives are explored for potential therapeutic applications, including as intermediates in the synthesis of active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as cross-coupling, where it transfers its organic group to another molecule. The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar compounds to 3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE include:
3-(Ethoxycarbonyl)phenylzinc iodide: Used in similar cross-coupling reactions but with different reactivity due to the presence of the ethoxycarbonyl group.
3-[(2’,3’,4’-Trifluorophenoxy)methyl]phenylmagnesium bromide: Another organometallic compound used in Grignard reactions, offering different reactivity and selectivity compared to the zinc bromide derivative.
The uniqueness of 3-[(2’,3’,4’-TRIFLUOROPHENOXY)METHYL]PHENYLZINC BROMIDE lies in its specific reactivity and stability, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C13H8BrF3OZn |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
bromozinc(1+);1,2,3-trifluoro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H8F3O.BrH.Zn/c14-10-6-7-11(13(16)12(10)15)17-8-9-4-2-1-3-5-9;;/h1-2,4-7H,8H2;1H;/q-1;;+2/p-1 |
InChI Key |
IHKVFHWZPJSUIT-UHFFFAOYSA-M |
Canonical SMILES |
C1=C[C-]=CC(=C1)COC2=C(C(=C(C=C2)F)F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


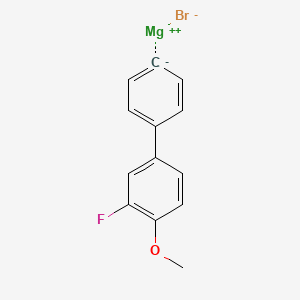
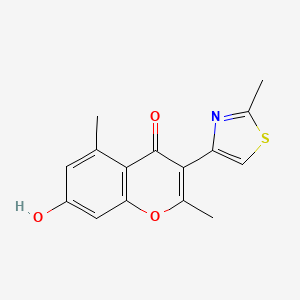
![tert-Butyl (1R,4S)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B14875913.png)
![2-[(n-Propyloxy)methyl]phenylZinc bromide](/img/structure/B14875917.png)
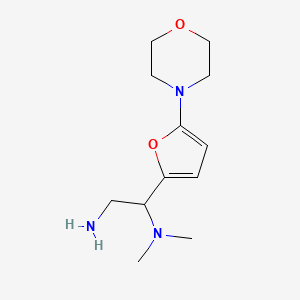
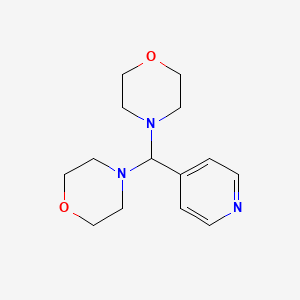

![3-(Benzo[d][1,3]dioxol-5-yl)-N-(4-chlorobenzyl)acrylamide](/img/structure/B14875951.png)
![3-[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]-6-phenyl-1,2,4-triazin-5-ol](/img/structure/B14875954.png)


![3-{4-[(5E)-5-{[5-(4-methylphenyl)furan-2-yl]methylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]piperazin-1-yl}propanenitrile](/img/structure/B14875968.png)
![Tert-butyl 3-(azidomethyl)-3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14875970.png)
